molecular formula C11H10N2O2 B2359883 Ethyl 2-cyano-3-(4-pyridinyl)acrylate CAS No. 123293-73-2

Ethyl 2-cyano-3-(4-pyridinyl)acrylate

Cat. No.: B2359883
CAS No.: 123293-73-2
M. Wt: 202.213
InChI Key: XLQQQEHSYHZOLQ-JXMROGBWSA-N
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Description

Ethyl 2-cyano-3-(4-pyridinyl)acrylate is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a derivative of acrylate and contains both a cyano group and a pyridine ring, making it a versatile compound in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-pyridinyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(4-pyridinyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(4-pyridinyl)acrylate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the pyridine ring can interact with different molecular targets, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyanoacrylate: A similar compound used primarily as an adhesive (super glue).

    Methyl cyanoacrylate: Another adhesive with similar properties to ethyl cyanoacrylate.

    Butyl cyanoacrylate: Used in medical applications as a tissue adhesive.

Uniqueness

Ethyl 2-cyano-3-(4-pyridinyl)acrylate is unique due to the presence of the pyridine ring, which imparts additional reactivity and potential for forming complex molecules. This makes it more versatile in synthetic applications compared to other cyanoacrylates .

Properties

IUPAC Name

ethyl (E)-2-cyano-3-pyridin-4-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(8-12)7-9-3-5-13-6-4-9/h3-7H,2H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQQQEHSYHZOLQ-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=NC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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